molecular formula C10H22N2O9 B8084979 (2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate

Cat. No.: B8084979
M. Wt: 314.29 g/mol
InChI Key: APHHAOVRWAVTGZ-WJXVXWFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ornithine alpha-ketoglutarate (1:1) dihydrate is an organic compound formed by combining L-ornithine and alpha-ketoglutarate in a 1:1 molar ratio, along with two molecules of water. This compound is known for its role in enhancing muscle strength and endurance, promoting muscle repair, and accelerating recovery from muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-ornithine alpha-ketoglutarate typically involves dissolving L-ornithine and alpha-ketoglutarate in water, followed by heating the solution to induce a reaction. The product is then crystallized and dried to obtain the final compound .

Industrial Production Methods: In industrial settings, L-ornithine alpha-ketoglutarate is produced through arginase transformation. This method involves the following steps:

Chemical Reactions Analysis

Types of Reactions: L-ornithine alpha-ketoglutarate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Typically involves halogens or other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

L-ornithine alpha-ketoglutarate has a wide range of applications in scientific research:

Mechanism of Action

L-ornithine alpha-ketoglutarate exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-ornithine alpha-ketoglutarate is unique compared to other similar compounds due to its specific combination of L-ornithine and alpha-ketoglutarate. Similar compounds include:

L-ornithine alpha-ketoglutarate stands out due to its dual role in enhancing muscle performance and supporting immune function, making it a valuable compound in both sports nutrition and medical applications.

Properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C5H6O5.2H2O/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8;;/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10);2*1H2/t4-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHHAOVRWAVTGZ-WJXVXWFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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